molecular formula C25H23Si B14253612 Dimethyl[3-(perylen-3-YL)propyl]silyl CAS No. 188769-90-6

Dimethyl[3-(perylen-3-YL)propyl]silyl

Cat. No.: B14253612
CAS No.: 188769-90-6
M. Wt: 351.5 g/mol
InChI Key: ZKCVIESRGKCPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl[3-(perylen-3-yl)propyl]silyl is a chemical compound that features a perylene moiety attached to a silicon atom via a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[3-(perylen-3-yl)propyl]silyl typically involves the reaction of perylene derivatives with organosilicon compounds. One common method includes the hydrosilylation of a perylene-containing alkene with a dimethylsilyl reagent under the influence of a platinum catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[3-(perylen-3-yl)propyl]silyl can undergo various chemical reactions, including:

    Oxidation: The perylene moiety can be oxidized to form perylenequinone derivatives.

    Reduction: Reduction reactions can convert the perylene moiety to dihydroperylene derivatives.

    Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst, such as a Lewis acid.

Major Products

The major products formed from these reactions include various perylene derivatives with altered electronic properties, which can be useful in different applications such as organic semiconductors and fluorescent dyes.

Scientific Research Applications

Dimethyl[3-(perylen-3-yl)propyl]silyl has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.

    Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which Dimethyl[3-(perylen-3-yl)propyl]silyl exerts its effects is primarily through its interaction with electronic systems. The perylene moiety can participate in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the silicon atom can form strong bonds with other elements, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl[3-(3-perylenyl)propyl]silane
  • 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Uniqueness

Dimethyl[3-(perylen-3-yl)propyl]silyl is unique due to the presence of the perylene moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and stability, such as in OLEDs and biological imaging.

Properties

CAS No.

188769-90-6

Molecular Formula

C25H23Si

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C25H23Si/c1-26(2)16-6-9-17-14-15-23-21-12-4-8-18-7-3-11-20(24(18)21)22-13-5-10-19(17)25(22)23/h3-5,7-8,10-15H,6,9,16H2,1-2H3

InChI Key

ZKCVIESRGKCPOW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)CCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.